molecular formula C19H19N5O3S2 B10873154 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide

2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide

Cat. No.: B10873154
M. Wt: 429.5 g/mol
InChI Key: DEBRKUHIIVXSND-UHFFFAOYSA-N
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Description

2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring, a sulfanyl group, and a sulfonamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as nitriles or amidines under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiols or disulfides.

    Attachment of the Sulfonamide Moiety: The sulfonamide group can be introduced through the reaction of sulfonyl chlorides with amines under basic conditions.

    Final Coupling Step: The final step involves coupling the triazine derivative with the sulfonamide derivative under suitable conditions, such as using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazine ring or the sulfonamide moiety, potentially altering the compound’s biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazine ring or the phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced triazine derivatives or amines.

    Substitution: Formation of substituted triazine or phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science: It can be incorporated into polymers or materials for enhanced properties such as UV stability or thermal resistance.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

    Antimicrobial Activity: It may exhibit antimicrobial properties against various pathogens.

Medicine

    Drug Development: The compound’s structure-activity relationship can be explored for developing new therapeutic agents.

    Diagnostics: It can be used in diagnostic assays for detecting specific biomolecules.

Industry

    Agriculture: The compound can be used as a pesticide or herbicide due to its potential biological activity.

    Pharmaceuticals: It can be used in the formulation of pharmaceutical products for various therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfanyl and sulfonamide groups play a crucial role in its binding affinity and specificity. The triazine ring may also contribute to its overall biological activity by stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-triphenyl-1,3,5-triazine: A triazine derivative with similar structural features but lacking the sulfanyl and sulfonamide groups.

    N-(4-sulfamoylphenyl)butanamide: A compound with a similar sulfonamide moiety but lacking the triazine ring.

    6-phenyl-1,2,4-triazine: A simpler triazine derivative with a phenyl group but lacking the sulfanyl and sulfonamide groups.

Uniqueness

2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide is unique due to its combination of a triazine ring, sulfanyl group, and sulfonamide moiety. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H19N5O3S2

Molecular Weight

429.5 g/mol

IUPAC Name

2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide

InChI

InChI=1S/C19H19N5O3S2/c1-2-17(18(25)22-14-8-10-15(11-9-14)29(20,26)27)28-19-21-12-16(23-24-19)13-6-4-3-5-7-13/h3-12,17H,2H2,1H3,(H,22,25)(H2,20,26,27)

InChI Key

DEBRKUHIIVXSND-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)SC2=NC=C(N=N2)C3=CC=CC=C3

Origin of Product

United States

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